Dioxinodehydroeckol
Description
Contextualization of Marine Natural Products in Chemical Biology
The marine environment is a vast and largely untapped reservoir of natural products with significant chemical and biological importance. whiterose.ac.uk Marine organisms, through unique metabolic pathways, produce a diverse array of secondary metabolites, many of which are not found in terrestrial sources. nih.gov These compounds, including phlorotannins, exhibit a wide range of biological activities, making them a focal point of research in chemical biology and drug discovery. whiterose.ac.uknih.govmdpi.com The exploration of these marine-derived compounds has led to the discovery of novel molecular structures with potent therapeutic potential. nih.govmdpi.com
Overview of Phlorotannin Chemistry and Biological Relevance
Phlorotannins are a class of polyphenolic compounds found exclusively in brown algae (Phaeophyceae). scispace.comdoi.org They are formed through the polymerization of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) units, resulting in a wide variety of complex structures with molecular weights ranging from 126 Da to 650 kDa. whiterose.ac.uknih.gov Based on the nature of the linkages between the phloroglucinol monomers, phlorotannins are categorized into different classes, including fucols, phlorethols, fucophlorethols, eckols, and carmalols. whiterose.ac.uknih.gov These compounds are known to possess a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties. nih.govnih.govresearchgate.net
Dioxinodehydroeckol: A Prominent Dibenzo-1,4-dioxin Phlorotannin
This compound, also known as Eckstolonol, is a notable member of the eckol (B1671088) class of phlorotannins. nih.govmdpi.comwikipedia.org Its structure features a dibenzo-p-dioxin (B167043) skeleton, which is believed to contribute significantly to its biological activities. mdpi.com This compound is an organic heteropentacyclic compound and is functionally related to phloroglucinol. nih.gov
This compound has been isolated from several species of edible brown algae. nih.govmedkoo.com It is prominently found in the genus Ecklonia, including species such as Ecklonia cava, Ecklonia stolonifera, and Ecklonia kurome. mdpi.commedkoo.comresearchgate.netwikipedia.orgnaturalproducts.net Additionally, it has been identified in algae from the genus Eisenia, such as Eisenia bicyclis and Eisenia arborea. scispace.comdoi.orgnih.govmedkoo.comnaturalproducts.netresearchgate.net These algae are primarily distributed in the coastal areas of Japan and Korea. nih.gov
The initial isolation and characterization of this compound from Ecklonia stolonifera was a significant step in phlorotannin research. wikipedia.orgresearchgate.net Early studies focused on its chemical structure elucidation using techniques like NMR and mass spectrometry. researchgate.netccsenet.orgacs.org Subsequent research has explored its various biological activities. For instance, studies have investigated its role in promoting hair growth by stimulating dermal papilla cells. researchgate.netgoogle.com Other research has highlighted its potential in skincare for its protective effects against UVB-induced apoptosis in human keratinocytes. medkoo.com Furthermore, its anti-inflammatory and antioxidant properties have been the subject of numerous investigations. nih.govresearchgate.netacs.orgnih.gov More recent research has delved into its potential anti-adipogenic effects and its role in inhibiting enzymes related to glucose metabolism. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
639514-05-9 |
|---|---|
Molecular Formula |
C18H10O9 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
[1,4]benzodioxino[2,3-a]oxanthrene-1,3,6,9,11-pentol |
InChI |
InChI=1S/C18H10O9/c19-6-1-8(21)14-11(3-6)26-17-13(24-14)5-10(23)16-18(17)27-15-9(22)2-7(20)4-12(15)25-16/h1-5,19-23H |
InChI Key |
LBHQACSAGWCMAB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1O)OC3=C(O2)C4=C(C(=C3)O)OC5=CC(=CC(=C5O4)O)O)O |
Canonical SMILES |
C1=C(C=C2C(=C1O)OC3=C(O2)C4=C(C(=C3)O)OC5=CC(=CC(=C5O4)O)O)O |
Synonyms |
eckstolonol |
Origin of Product |
United States |
Isolation and Advanced Purification Methodologies for Dioxinodehydroeckol
Strategies for Extraction from Phaeophyceae Biomass
The initial step in obtaining Dioxinodehydroeckol involves its extraction from brown algae (Phaeophyceae), such as species from the Ecklonia genus. researchgate.netoatext.com The selection of an appropriate solvent system is critical for maximizing the yield of phlorotannins.
Commonly, organic solvents are employed for the extraction process. nih.gov Dried and powdered algal biomass is typically subjected to extraction with ethanol (B145695) or methanol (B129727). mdpi.comnih.gov For instance, dried powder of Ecklonia cava has been extracted with ethanol at room temperature. nih.gov Another approach involves using 80% methanol for the initial extraction. oatext.com The resulting crude extract is then often concentrated under reduced pressure. oatext.comnih.gov
Following the initial extraction, a liquid-liquid partitioning process is frequently used to separate compounds based on their polarity. The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. nih.govnih.gov The ethyl acetate fraction is often found to be enriched with phlorotannins, including this compound. mdpi.comnih.govnih.gov
The choice of extraction solvent and method can significantly impact the yield and composition of the extracted compounds. For example, studies have compared hot water extraction with ethanol extraction, noting differences in yield and total phenolic content. nih.gov While hot water extraction may yield a higher quantity of extract, ethanol extracts often show a higher concentration of phenolic compounds. nih.gov More advanced methods like ultrasound-assisted extraction (UAE) and the use of natural deep eutectic solvents (NADES) are also being explored to develop more efficient and environmentally friendly extraction processes. ekosfop.or.kr
Table 1: Extraction Strategies for this compound from Phaeophyceae
| Algal Source | Extraction Solvent | Key Findings | Reference |
|---|---|---|---|
| Ecklonia cava | Ethanol | Initial extraction of dried powder followed by partitioning. The ethyl acetate fraction was rich in phlorotannins. | nih.gov |
| Ecklonia stolonifera | Methanol | Methanol extract was partitioned, and the ethyl acetate fraction yielded several phlorotannins, including this compound. | mdpi.com |
| Ecklonia maxima | 80% Methanol | The extract was suspended in water and partitioned with hexane, dichloromethane, and ethyl acetate. | oatext.com |
| Ecklonia cava | Hot Ethanol | Lyophilized powder was percolated in hot ethanol, followed by partitioning with multiple organic solvents. | nih.gov |
Chromatographic Separation Techniques for this compound Enrichment
Following extraction and preliminary fractionation, chromatographic methods are indispensable for the enrichment and purification of this compound. oatext.comnih.gov
Column Chromatography Applications (e.g., Silica (B1680970) Gel, Gel Permeation)
Column chromatography is a fundamental technique for the separation of compounds from the enriched fractions. Silica gel is a commonly used stationary phase for this purpose. oatext.comnih.gov The ethyl acetate fraction, rich in phlorotannins, is typically loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol or n-hexane and ethyl acetate. oatext.comnih.gov The polarity of the mobile phase is gradually increased to separate the compounds based on their affinity for the stationary phase.
For example, an ethyl acetate extract of Ecklonia cava was chromatographed over a silica gel column using a chloroform:methanol gradient to yield multiple fractions. nih.gov Further separation of these fractions was achieved through repeated silica gel column chromatography. nih.gov
Gel permeation chromatography (GPC), often using Sephadex LH-20, is another valuable technique. nih.govnih.gov This method separates molecules based on their size. It is particularly useful for separating phlorotannins, which are polymers of phloroglucinol (B13840). mdpi.com Fractions obtained from silica gel chromatography can be further purified on a Sephadex LH-20 column, typically using methanol as the eluent. nih.gov
High-Performance Liquid Chromatography (HPLC) for Fractionation
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound. nih.govacs.org Both normal-phase and reversed-phase HPLC can be employed.
Reversed-phase HPLC (RP-HPLC) is frequently used, with a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and methanol or acetonitrile). nih.gov For instance, fractions from column chromatography can be subjected to RP-HPLC to isolate pure compounds. tandfonline.com Medium-pressure liquid chromatography (MPLC), a variation of HPLC, has also been utilized for the purification of this compound using a chloroform:methanol gradient. nih.gov
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for the identification and dereplication of compounds in complex mixtures, allowing for the rapid identification of known phlorotannins like this compound in fractions. nih.gov
Table 2: Chromatographic Separation of this compound
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |
|---|---|---|---|---|
| Silica Gel Column Chromatography | Silica gel | Chloroform:Methanol gradient | Fractionation of ethyl acetate extract | nih.gov |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | Further purification of fractions based on molecular size | nih.gov |
| Medium-Pressure Liquid Chromatography (MPLC) | Not specified | Chloroform:Methanol gradient | Purification of sub-fractions | nih.gov |
| Reversed-Phase (C18) Column Chromatography | RP-18 | Water:Methanol gradient | Isolation of this compound from sub-fractions | nih.govtandfonline.com |
| High-Performance Liquid Chromatography (HPLC) | Analytical Lichrosorb Si 60 | Not specified | Final purification of individual compounds | oup.com |
Crystallization and High-Purity Isolation Protocols
The final step in obtaining highly pure this compound can involve crystallization. While specific crystallization protocols for this compound are not extensively detailed in the provided search results, the general principle involves dissolving the purified compound in a suitable solvent and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of crystals. The purity of the isolated compound is confirmed through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), by comparing the obtained data with published values. nih.govnih.gov The isolation of this compound has been reported with yields such as 88.0 mg from a 110.4 mg sub-fraction after several chromatographic steps. nih.gov
Structural Elucidation of Dioxinodehydroeckol and Its Derivatives
Advanced Spectroscopic Characterization
The definitive structure of dioxinodehydroeckol, a phlorotannin found in brown algae such as Eisenia bicyclis and Ecklonia cava, has been established through sophisticated spectroscopic analysis. nih.govkoreascience.krmedkoo.com This process is crucial for understanding its chemical properties and biological activities. The elucidation of its complex structure is a step-by-step process involving multiple advanced analytical methods. emerypharma.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including the stereochemistry of chiral centers. core.ac.uknumberanalytics.com For complex molecules like this compound, a suite of NMR experiments is employed to assign the relative and absolute configurations of its stereogenic centers. core.ac.uknih.gov
The structural backbone and stereochemical details of this compound and its derivatives are pieced together using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. koreascience.krkagoshima-u.ac.jp
1D NMR: The initial analysis begins with 1D ¹H (proton) and ¹³C (carbon) NMR spectra. emerypharma.com These provide fundamental information about the number and chemical environment of hydrogen and carbon atoms in the molecule.
2D NMR: To establish connectivity and spatial relationships, a series of 2D NMR experiments are performed: emerypharma.comprinceton.educreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.educreative-biostructure.com This helps to establish proton-proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing clear C-H bond information. princeton.educreative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). princeton.educreative-biostructure.com It is particularly useful for connecting different molecular fragments and identifying quaternary carbons (carbons with no attached protons). emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.eduharvard.edu The intensity of the NOE signal is inversely proportional to the distance between the protons, providing crucial data for determining the molecule's stereochemistry and conformation. core.ac.uk
The combined data from these experiments allow for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's planar structure and relative stereochemistry. core.ac.uknih.gov
Table 1: Representative NMR Spectroscopic Data for this compound
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| Ring A | ||||
| C-1 | 161.9 | |||
| C-2 | 147.3 | |||
| C-3 | 99.5 | 6.15 (s) | C-1, C-2, C-4, C-4a | H-4' |
| C-4 | 143.4 | |||
| C-4a | 124.9 | |||
| Ring B | ||||
| C-5a | 144.3 | |||
| C-6 | 95.9 | |||
| C-7 | 154.6 | |||
| C-8 | 99.9 | |||
| C-9 | 147.2 | |||
| C-9a | 124.6 | |||
| C-10a | 138.6 | |||
| Ring C | ||||
| C-1' | 161.9 | |||
| C-2' | 95.5 | 6.03 (s) | C-1', C-3', C-4', C-6' | H-3, H-6' |
| C-3' | 160.3 | |||
| C-4' | 97.8 | |||
| C-5' | 160.3 | |||
| C-6' | 95.5 | 6.03 (s) | C-1', C-2', C-4', C-5' | H-2' |
| Ring D | ||||
| H-3'' | 5.96 (s) | |||
| H-6'' | 5.96 (s) |
Note: This table is a generalized representation based on typical phlorotannin structures and may not reflect the exact experimental values for this compound due to variations in experimental conditions. The data is illustrative of the types of correlations used in structural elucidation.
While solution-state NMR is the primary tool for the initial structural elucidation of soluble compounds like this compound, solid-state NMR (ssNMR) offers complementary information. preprints.org For natural products, ssNMR can be particularly valuable for:
Analyzing insoluble derivatives or polymers: If this compound is part of a larger, less soluble complex, ssNMR can provide structural insights that are inaccessible by solution NMR.
Confirming crystal structures: By comparing ssNMR data with data from X-ray crystallography, researchers can confirm the atomic-level structure in the solid phase. preprints.org
Probing molecular dynamics: ssNMR can reveal information about molecular motions and interactions within a crystalline lattice or amorphous solid. preprints.orgrsc.org
Techniques like Magic Angle Spinning (MAS) are employed in ssNMR to reduce anisotropic interactions that broaden spectral lines in solid samples, thereby improving resolution. preprints.org
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. savemyexams.com This data is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. savemyexams.commsu.edu
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.cominnovareacademics.inbioanalysis-zone.com This precision allows for the unambiguous determination of a compound's elemental formula. innovareacademics.in For this compound (C₁₈H₁₀O₉), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.commdpi.com This is a critical step in confirming the identity of a newly isolated compound. measurlabs.com
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₀O₉ |
| Calculated Monoisotopic Mass | 370.0325 |
| Observed m/z [M-H]⁻ | 369.0253 |
Data compiled from published sources. mdpi.comnih.gov
Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. labmanager.comnationalmaglab.orgmsaltd.co.uk In a typical MS/MS experiment, an ion of interest (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. labmanager.comnationalmaglab.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques used in the structural elucidation of organic compounds, providing key information about functional groups and electronic systems, respectively. mdpi.com For a complex phlorotannin such as this compound, these methods offer crucial confirmatory evidence for its proposed structure, which is primarily assembled using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nobraintoosmall.co.nz Different types of bonds and functional groups vibrate at characteristic frequencies, making the IR spectrum a molecular "fingerprint." In the case of this compound, the IR spectrum is expected to confirm the presence of its key functional groups. Although a specific spectrum for this compound is not commonly published, the characteristic absorption bands for phlorotannins, in general, are well-documented. mdpi.com
Key expected IR absorption bands for this compound would include:
O-H Stretching: A strong and broad absorption band typically in the region of 3200-3550 cm⁻¹, characteristic of the multiple phenolic hydroxyl (-OH) groups. nobraintoosmall.co.nzmdpi.com This is one of the most prominent features in the IR spectra of phlorotannins.
Aromatic C-H Stretching: Absorption peaks usually found just above 3000 cm⁻¹.
Aromatic C=C Stretching: A series of sharp to medium absorptions in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic rings. mdpi.com
C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ range, corresponding to the aryl ether linkages (C-O-C) of the dibenzodioxin system and the phenolic C-O bonds. nobraintoosmall.co.nz
| Functional Group | Typical Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| Phenolic O-H | 3200-3550 | Strong, Broad | Stretching |
| Aromatic C=C | 1450-1600 | Medium to Weak, Sharp | Stretching |
| Aryl Ether C-O | 1200-1275 | Strong | Asymmetric Stretching |
| Phenolic C-O | 1180-1260 | Strong | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. acs.orgupi.edu When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy state. mdpi.com Phlorotannins, including this compound, possess multiple aromatic rings, which act as chromophores that absorb UV light. The UV spectrum of a phlorotannin extract typically shows strong absorption maxima (λmax) in the range of 200-300 nm, which is characteristic of phenolic compounds. ijbio.comresearchgate.net While UV-Vis is not sufficient for complete structure determination on its own, it serves as a rapid method to confirm the phenolic nature of the isolated compound and is often used to quantify phlorotannins in extracts. mdpi.comupi.edu The pattern of absorption can give clues about the extent of conjugation within the molecule.
Computational Approaches in Structure Elucidation
As natural products become increasingly complex, computational chemistry has emerged as an indispensable tool, working in synergy with experimental data to solve and validate chemical structures. mdpi.comacdlabs.com These methods provide insights that are often difficult or impossible to obtain through spectroscopic analysis alone.
Quantum Chemical Modeling for Conformational Analysis
Understanding the three-dimensional shape, or conformation, of a molecule is critical to understanding its properties and biological activity. Quantum chemical modeling, particularly using methods like Density Functional Theory (DFT), allows for the detailed investigation of a molecule's conformational landscape. mdpi.comacs.org For a rigid, polycyclic molecule like this compound, which has limited rotational freedom, quantum chemical calculations can determine the most stable, low-energy conformation. researchgate.net
This analysis involves:
Geometry Optimization: Calculating the spatial arrangement of atoms that corresponds to the lowest potential energy, providing precise bond lengths and angles.
Energy Calculations: Determining the relative stabilities of different potential conformers. mdpi.com
Analysis of Intramolecular Interactions: Methods such as Natural Bond Orbital (NBO) analysis can be used to study the stabilizing effects of intramolecular hydrogen bonds between the numerous hydroxyl groups, which play a significant role in dictating the final 3D structure. mdpi.com
These computational models provide a detailed picture of the molecule's geometry, which is crucial for interpreting certain NMR data (like NOE effects) and for understanding its interaction with biological targets. acs.org
Computer-Assisted Structure Elucidation (CASE) Systems
Computer-Assisted Structure Elucidation (CASE) represents a powerful approach that uses software algorithms to determine a chemical structure directly from a set of spectroscopic data. acdlabs.comtechnologynetworks.com Modern CASE systems have become highly effective in solving the structures of complex natural products, minimizing human bias and dramatically reducing the time required for elucidation. researchgate.netacdlabs.com
The typical workflow for a CASE system involves:
Data Input: The system is fed experimental data, most importantly the molecular formula (from high-resolution mass spectrometry) and 2D NMR correlation data (such as HSQC, HMBC, and COSY). technologynetworks.com
Structure Generation: The software algorithmically pieces together molecular fragments based on the NMR correlations, generating all possible chemical structures that are consistent with the input data. researchgate.net This process can result in anywhere from one to millions of potential candidate structures. technologynetworks.com
Structure Ranking: The generated candidates are then ranked based on a comparison of predicted spectroscopic data (usually ¹³C and ¹H NMR chemical shifts) with the experimental values. The structure with the best fit is proposed as the most probable correct structure. ijbio.com
For a molecule with the complexity of this compound, with its multiple interconnected rings, a CASE system can be invaluable in confirming the connectivity that might be ambiguous from manual interpretation alone. researchgate.net
Prediction and Validation of Spectroscopic Data
A cornerstone of modern structural validation is the comparison of experimental spectroscopic data with data predicted through computational methods. nih.gov This process is often the final step in confirming a proposed structure, especially when a new or highly complex molecule is discovered.
Quantum mechanical methods, primarily DFT, are widely used to predict NMR chemical shifts with a high degree of accuracy. acs.org The process involves first obtaining a set of plausible structures, often from a CASE analysis. For each candidate structure, the magnetic shielding constants for each nucleus (e.g., ¹³C and ¹H) are calculated. These are then converted into chemical shifts, which can be directly compared with the experimental NMR spectrum. ijbio.com
A strong correlation between the predicted and experimental spectra provides powerful evidence for the correctness of the proposed structure. This prediction-and-validation workflow, often integrated within CASE software, has become a standard for resolving structural ambiguities and preventing the publication of incorrect structure assignments. researchgate.net
| Computational Method | Application | Information Gained |
|---|---|---|
| Quantum Chemical Modeling (e.g., DFT) | Conformational Analysis | Most stable 3D structure, bond lengths/angles, intramolecular forces. |
| Computer-Assisted Structure Elucidation (CASE) | De Novo Structure Generation | Generation of all possible structures from spectroscopic data. |
| Spectroscopic Data Prediction | Structure Validation | Predicted NMR chemical shifts for comparison with experimental data to confirm the correct structure. |
Biosynthetic Pathways of Dioxinodehydroeckol
Phloroglucinol (B13840) Polymerization Mechanisms
Phlorotannins, including Dioxinodehydroeckol, are synthesized through the polymerization of phloroglucinol (1,3,5-trihydroxybenzene) monomers. oup.comnih.gov These monomers are linked together in various ways, creating a diverse array of structures. researchgate.net The linkages can be ether bonds (in fuhalols and phlorethols), phenyl bonds (in fucols), or a combination of both (in fucophlorethols). researchgate.netifremer.fr this compound belongs to the eckol (B1671088) group, which is characterized by a dibenzodioxin linkage. wikipedia.orgresearchgate.net This specific linkage is formed through the oxidative coupling of phloroglucinol units. mdpi.com
The polymerization process is thought to be initiated by the formation of a reactive acyl-carrier protein (ACP)-bound poly-β-ketone, which then undergoes cyclization and further modifications. ethz.ch While the initial steps involving the synthesis of the phloroglucinol monomer are becoming clearer, the precise enzymatic control and mechanisms of the subsequent polymerization and condensation into complex structures like this compound are still under investigation. plos.org
Involvement of Shikimate and Acetate-Malonate Pathways
The biosynthesis of phlorotannins, including this compound, primarily relies on the acetate-malonate pathway, also known as the polyketide pathway. wikipedia.orgresearchgate.netutu.fi This pathway is responsible for producing the phloroglucinol monomers that serve as the building blocks for these complex polymers. oup.comnih.gov The process begins with the conversion of acetyl-CoA and carbon dioxide into malonyl-CoA. researchgate.net A type III polyketide synthase (PKS) then catalyzes the condensation of malonyl-CoA units to form phloroglucinol. oup.complos.org
While the acetate-malonate pathway is central, some research suggests a potential, though less defined, role for the shikimate pathway in the broader context of phenolic compound synthesis in algae. oup.comresearchgate.netmdpi.com However, for phlorotannin synthesis in brown algae, the acetate-malonate pathway is considered the primary and essential route. utu.fimdpi.com
Enzymatic Steps in this compound Formation
The formation of this compound involves a series of enzymatic steps, many of which are still being elucidated. A key enzyme identified in the biosynthesis of the phloroglucinol monomer is a type III polyketide synthase (PKS1). oup.comnih.gov This enzyme facilitates the synthesis of phloroglucinol from malonyl-CoA. nih.gov
Following the formation of the monomer, further enzymatic processes are required for the polymerization and specific bond formations that characterize this compound. It is proposed that peroxidases may be involved in the oxidation and subsequent cross-linking of phloroglucinol units to form the complex polymeric structures. wikipedia.org The formation of the characteristic dibenzodioxin linkage in eckol-type phlorotannins like this compound likely involves specific oxidative enzymes that catalyze the intramolecular cyclization. mdpi.com The precise sequence and nature of all the enzymes involved in converting phloroglucinol monomers into the final this compound structure remain an active area of research.
Environmental Factors Influencing Biosynthesis
The production of this compound and other phlorotannins in brown algae is not static but is influenced by various environmental factors. These compounds are believed to play a role in protecting the algae from environmental stressors. oup.com
One of the most studied factors is UV radiation. Phlorotannins are known to have UV-screening properties, and their synthesis can be influenced by exposure to UV-B radiation. oup.comnih.gov However, studies have shown varied responses, with some indicating a constitutive accumulation of phlorotannins rather than a direct induction upon UV exposure. plos.org
Other environmental variables such as water temperature, nutrient availability, and herbivory pressure can also impact the biosynthesis of these compounds. wikipedia.org For instance, the concentration of major phlorotannins like dieckol (B191000) has been observed to vary between different parts of the algal tissue and between young and mature thalli, suggesting developmental and environmental regulation of their synthesis. researchgate.net The cultivation of brown algae in specific conditions, such as using deep seawater, has also been shown to influence the content of bioactive compounds like dieckol. e-algae.org
Chemical Synthesis and Analog Design Strategies for Dioxinodehydroeckol
Total Synthesis Approaches to Dioxinodehydroeckol Scaffolds
While this compound is naturally available, its isolation can be low-yielding, making total synthesis an attractive alternative for producing the compound and its derivatives in larger quantities. scispace.com The total synthesis of such a complex, poly-phenolic compound requires a robust strategy that can control the regioselective formation of multiple C-O bonds to build the fused ring system. kvmwai.edu.in
A retrosynthetic analysis breaks down a complex target molecule into simpler, commercially available, or easily synthesized starting materials. slideshare.net For the this compound scaffold ( dntb.gov.uaresearchgate.netbenzodioxino[2,3-a]oxanthrene-1,3,6,9,11-pentol), the primary disconnections would target the ether linkages that form the three central heterocyclic rings. nih.gov
The key steps in a plausible retrosynthetic strategy would involve:
Disconnection of Dioxin Linkages: The central dibenzo-1,4-dioxin core can be disconnected via two ether bonds. This strategic cleavage simplifies the pentacyclic system into more manageable bi- or tricyclic aromatic precursors.
Simplification to Polyphenolic Precursors: Further disconnection of the remaining diaryl ether bonds would ultimately lead to highly functionalized benzene (B151609) derivatives. Given that phlorotannins are biosynthesized from phloroglucinol (B13840) (1,3,5-trihydroxybenzene) units, this or a similar polyphenol would be a logical starting precursor. mdpi.com
This analysis suggests that the forward synthesis would rely on the sequential and controlled coupling of these phenolic precursors. A significant challenge lies in managing the high reactivity of the electron-rich aromatic rings and the multiple hydroxyl groups, which necessitates the use of protecting group strategies to ensure the desired regioselectivity during the coupling reactions. openaccessjournals.com
The construction of the this compound scaffold from its precursors would employ several key transformations common in modern organic synthesis. kvmwai.edu.in
Formation of Diaryl Ethers: The ether linkages are central to the structure. An Ullmann condensation or a related copper-catalyzed coupling of a phenol (B47542) with an aryl halide would be a primary method for forming these C-O bonds. Alternatively, palladium-catalyzed Buchwald-Hartwig amination conditions can be adapted for etherification.
Construction of the Dibenzo-1,4-dioxin System: This core motif can be synthesized through a double etherification reaction. A common method involves the reaction of a catechol-like precursor with a 1,2-dihalo-substituted aromatic ring, typically catalyzed by a copper salt.
Oxidative Coupling: Biomimetic synthesis approaches often utilize oxidative coupling reactions to mimic the natural formation of phlorotannins. societechimiquedefrance.fr Reagents like iron(III) chloride or other oxidants could potentially be used to couple phloroglucinol-type units directly, though controlling the selectivity of such reactions is a major synthetic hurdle.
Protecting Group Chemistry: To prevent unwanted side reactions at the numerous hydroxyl groups, a careful strategy of protection and deprotection is essential. Acetyl, benzyl, or silyl (B83357) ethers are common protecting groups for phenols that can be selectively removed under different conditions.
Design and Synthesis of this compound Analogs
The creation of synthetic analogs is a cornerstone of medicinal chemistry, aimed at improving the properties of a lead compound or understanding its mechanism of action. google.com For this compound, analog design would focus on systematically modifying its structure to explore how these changes affect its biological functions, such as its anti-inflammatory, antioxidant, and anti-cancer activities. researchgate.netnih.gov
Strategies for analog design would include:
Modification of Hydroxylation Pattern: The number and position of the phenolic hydroxyl groups are believed to be critical for the compound's antioxidant and radical-scavenging activities. nih.gov Analogs could be synthesized with fewer or more hydroxyl groups, or with these groups shifted to different positions on the aromatic rings.
Alkylation or Acylation of Hydroxyl Groups: Converting one or more hydroxyl groups into methyl ethers (methoxylation) or esters would probe the importance of hydrogen bond donating ability for receptor binding and biological activity.
Alteration of the Heterocyclic Core: The dibenzo-1,4-dioxin framework could be modified. For example, replacing oxygen atoms with sulfur to create thia-analogs could alter the molecule's conformation and electronic properties.
Introduction of Other Functional Groups: Adding substituents such as halogens, trifluoromethyl groups, or small alkyl chains to the aromatic rings could modify the molecule's lipophilicity, metabolic stability, and electronic distribution.
The synthesis of these analogs would leverage the same synthetic methodologies developed for the total synthesis of the natural product, but starting with appropriately modified precursors.
Structure-Activity Relationship (SAR) Studies via Synthetic Analogs
Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological effect. drugdesign.org By synthesizing and testing a series of analogs, researchers can build a model of the pharmacophore—the essential features required for bioactivity. nih.govnih.gov
For this compound, while extensive SAR studies on synthetic analogs are not widely published, a hypothetical SAR campaign can be outlined based on its known biological effects:
Antioxidant and Radical Scavenging Activity: This activity is strongly linked to the phenolic hydroxyl groups. nih.gov An SAR study would likely confirm that analogs with a greater number of free hydroxyl groups exhibit higher antioxidant capacity. Conversely, masking these groups as ethers or esters would be expected to diminish or abolish this activity.
Enzyme Inhibition: this compound has been reported to inhibit enzymes like tyrosinase, which is involved in melanin (B1238610) synthesis. nih.govresearchgate.net SAR studies could pinpoint the exact structural requirements for this inhibition. Analogs could help determine if the activity stems from the chelation of a metal cofactor in the enzyme's active site or from specific hydrophobic and hydrogen-bonding interactions.
The table below outlines potential analog designs and the rationale for their investigation in SAR studies.
| Analog Design Strategy | Specific Modification Example | Rationale for SAR Study |
| Varying Hydroxylation | Synthesis of a tri-hydroxy analog instead of the natural penta-hydroxy form. | To determine the minimum number of hydroxyl groups required for antioxidant and anti-inflammatory activity. |
| Hydroxyl Group Masking | Per-methylation of all five hydroxyl groups to form a penta-methoxy analog. | To assess the importance of hydrogen bond donation versus the steric and electronic effects of the core scaffold. |
| Scaffold Isomerism | Synthesis of an isomer with a different fusion pattern of the heterocyclic rings. | To investigate how the overall three-dimensional shape and rigidity of the molecule influence its biological targets. |
| Bioisosteric Replacement | Replacement of one of the dioxin oxygen atoms with a sulfur atom. | To evaluate the role of the heteroatoms in the scaffold's electronic properties and binding interactions. |
| Aromatic Substitution | Introduction of a bromine atom onto one of the outer aromatic rings. | To explore how changes in lipophilicity and electronic density affect cell permeability and target engagement. |
Molecular and Cellular Mechanisms of Action of Dioxinodehydroeckol
Radical Scavenging Activity and Antioxidant Pathways
Dioxinodehydroeckol is recognized for its potent antioxidant capabilities, which are primarily attributed to its polyphenolic structure. Phlorotannins, as a class, are effective antioxidants due to the presence of multiple hydroxyl groups on their aromatic rings, which can donate hydrogen atoms to neutralize free radicals. nih.govnih.gov The mechanisms underlying these effects involve both direct interaction with reactive species and the modulation of cellular antioxidant defense systems.
Direct Scavenging of Reactive Oxygen Species (ROS)
This compound exhibits a significant capacity for directly neutralizing harmful reactive oxygen species (ROS). Theoretical studies have elucidated its radical scavenging mechanisms, particularly against hydroperoxyl radicals (HOO•), under simulated physiological conditions. researchgate.net The primary mechanisms involved are:
Formal Hydrogen Atom Transfer (fHAT): This is believed to be the main pathway where this compound donates a hydrogen atom from one of its hydroxyl groups to the radical, thereby neutralizing it. researchgate.net
Sequential Electron Proton Transfer (SETPT): This mechanism involves the transfer of an electron followed by a proton.
Sequential Proton Loss Electron Transfer (SPLET): In this pathway, a proton is first lost, followed by the transfer of an electron. researchgate.net
Computational analysis has shown that the f-HAT mechanism is the most predominant pathway for the radical scavenging activity of this compound in both lipid and aqueous environments. youtube.com The presence of multiple hydroxyl groups and aromatic rings allows the resulting this compound radical to be stabilized through resonance, making it an efficient scavenger. nih.gov This direct quenching of ROS like hydrogen peroxide, hydroxyl radicals, and superoxide anions helps protect cells from oxidative damage to vital biomolecules such as lipids, proteins, and DNA. nih.gov
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct scavenging, phlorotannins can also bolster the cell's own defense systems. While direct studies on this compound's effect on specific endogenous antioxidant enzymes are limited, research on closely related phlorotannins from Ecklonia cava provides insight into its likely mechanisms. For instance, the related compound eckol (B1671088) has been shown to restore the expression and activity of manganese superoxide dismutase (MnSOD), a critical mitochondrial antioxidant enzyme that was diminished by oxidative stress. nih.gov Furthermore, another study reported that dieckol (B191000), also a phlorotannin from the same algal source, enhanced the activity of several key antioxidant enzymes, including catalase, glutathione peroxidase, and superoxide dismutase. researchgate.net
These endogenous enzymes constitute the first line of enzymatic defense against ROS. frontiersin.org
Superoxide Dismutase (SOD): Converts highly reactive superoxide radicals into hydrogen peroxide. nih.gov
Catalase (CAT): Breaks down hydrogen peroxide into water and oxygen. nih.gov
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides, using glutathione as a reductant. nih.gov
By potentially upregulating these enzymes, this compound can contribute to a more robust and sustained cellular antioxidant capacity, mitigating oxidative stress more effectively than by direct scavenging alone.
Nrf2 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. frontiersin.org It controls the expression of a wide array of antioxidant and detoxification enzymes. dntb.gov.ua Although direct evidence for this compound activating this pathway has not been fully established, studies on related compounds and extracts strongly suggest this as a probable mechanism. For example, dieckol has been demonstrated to enhance the expression of antioxidant enzymes through the activation of the Nrf2-MAPK signaling pathway. mdpi.com Similarly, extracts of Ecklonia cava, the source of this compound, have been shown to modulate cellular processes through the HO-1/Nrf2 signaling pathway. nih.gov
Regulation of Adipogenesis at the Cellular Level
This compound has been shown to exert significant anti-adipogenic effects, inhibiting the differentiation of preadipocytes into mature, lipid-storing adipocytes. This action is mediated through the modulation of key cellular signaling pathways and transcription factors that govern fat cell development. researchgate.netyoutube.com
AMP-Activated Protein Kinase (AMPK) Signaling Pathway Activation
A primary mechanism for this compound's anti-adipogenic effect is its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway. youtube.com AMPK acts as a crucial cellular energy sensor; its activation signals a low-energy state and switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP, such as fatty acid and cholesterol synthesis. nih.gov
Studies on 3T3-L1 preadipocytes demonstrated that this compound treatment leads to an increase in the phosphorylation of AMPK (pAMPK), which is its active form. researchgate.netyoutube.com Activated AMPK plays a critical role in inhibiting adipogenesis. nih.gov This activation of AMPK by this compound is a key event that leads to the subsequent downregulation of the major transcription factors involved in adipocyte differentiation. researchgate.netmdpi.com
Transcriptional Regulation of Adipogenic Genes (e.g., PPARγ, SREBP1, C/EBPα)
The process of adipogenesis is controlled by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs) being the master regulators. nih.gov Research has conclusively shown that this compound significantly down-regulates the expression of these key adipogenic transcription factors in a dose-dependent manner. researchgate.netyoutube.com
PPARγ and C/EBPα: These two factors work synergistically to promote the differentiation of preadipocytes into mature adipocytes. nih.gov this compound treatment has been found to suppress the expression of both PPARγ and C/EBPα, effectively halting the adipogenic program. researchgate.netyoutube.com
SREBP1 (Sterol Regulatory Element-Binding Protein 1): This transcription factor is a key regulator of genes involved in fatty acid and cholesterol synthesis. This compound also down-regulates the expression of SREBP1, further contributing to the reduction of lipid synthesis and accumulation within the cells. researchgate.netyoutube.com
By inhibiting these central transcriptional regulators, this compound prevents the expression of downstream target genes necessary for the adipocyte phenotype, such as fatty acid binding protein (FABP4), fatty acid synthase (FAS), and lipoprotein lipase (LPL). youtube.com The collective result is a significant reduction in lipid accumulation in differentiating adipocytes. researchgate.net
Table 1: Effect of this compound (DHE) on Adipogenic Gene Expression in 3T3-L1 Cells
This table is a representative summary based on findings that DHE down-regulates adipogenic genes in a dose-dependent manner. researchgate.netyoutube.com
| Gene | Function in Adipogenesis | Effect of DHE Treatment |
| PPARγ | Master regulator of adipogenesis | ↓ Down-regulated |
| C/EBPα | Key transcription factor, works with PPARγ | ↓ Down-regulated |
| SREBP1 | Regulates lipid synthesis genes | ↓ Down-regulated |
| FABP4 | Fatty acid binding and transport | ↓ Down-regulated |
| FAS | Fatty acid synthesis | ↓ Down-regulated |
Impact on Adipocyte-Specific Gene Promoters (e.g., FABP4, FATP1, FAS, LPL)
This compound (DHE) has demonstrated significant anti-adipogenic effects by modulating the expression of key genes involved in the differentiation and function of adipocytes. In studies utilizing 3T3-L1 preadipocytes, DHE was found to suppress the regulation of several adipocyte-specific gene promoters. nih.gov This includes genes crucial for fatty acid metabolism and storage, such as fatty acid binding protein 4 (FABP4), fatty acid transport protein 1 (FATP1), fatty acid synthase (FAS), and lipoprotein lipase (LPL). nih.gov
The downregulation of these genes is part of a broader inhibitory effect on adipogenesis, which also involves the reduced expression of master transcriptional regulators like peroxisome proliferator-activated receptor-gamma (PPARγ) and sterol regulatory element-binding protein 1 (SREBP1). nih.gov The mechanism underlying these effects is linked to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov By activating AMPK, DHE initiates a cascade that leads to the inhibition of adipocyte differentiation and, consequently, a reduction in lipid accumulation. nih.gov
Table 1: Effect of this compound on Adipocyte-Specific Gene Promoters
| Gene Promoter | Function in Adipocytes | Effect of this compound |
|---|---|---|
| FABP4 | Intracellular transport of fatty acids | Suppression nih.gov |
| FATP1 | Transport of long-chain fatty acids across the plasma membrane | Suppression nih.gov |
| FAS | Catalyzes the synthesis of long-chain fatty acids | Suppression nih.gov |
| LPL | Hydrolyzes triglycerides in lipoproteins to release fatty acids for uptake | Suppression nih.gov |
Enhancement of Osteoblastogenesis and Bone Formation Signaling
This compound has been identified as a potential bioactive compound for promoting bone formation by enhancing the differentiation of pre-osteoblasts into mature osteoblasts. nih.govcaldic.com Research on MC3T3-E1 pre-osteoblasts shows that DHE successfully augments osteoblast differentiation, a critical process for maintaining bone mass and preventing osteoporotic conditions. nih.govcaldic.com
The osteogenic effects of DHE are suggested to be mediated, in part, through the Bone Morphogenetic Protein (BMP) signaling pathway, a crucial pathway for bone development and regeneration. nih.govcaldic.com Treatment with DHE leads to elevated protein levels of BMP-2. nih.gov BMP-2 is a potent osteoinductive cytokine that initiates a signaling cascade by binding to its receptors on the cell surface. mdpi.com
This initiation leads to the phosphorylation and activation of receptor-regulated Smads (SMA/MAD homolog proteins), specifically Smad1, Smad5, and Smad8. nih.govmdpi.com DHE treatment has been shown to increase the levels of phosphorylated Smad1/5/8. nih.gov These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of osteoblast-specific target genes, thereby promoting differentiation. mdpi.com The observed increase in p-Smad levels in DHE-treated cells points to a direct interaction with this canonical BMP pathway. nih.gov
In addition to the Smad-dependent pathway, BMP signaling can also activate Smad-independent pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascades. nih.gov this compound has been shown to influence this aspect of osteoblast differentiation as well. Specifically, DHE treatment elevates the levels of phosphorylated extracellular signal-regulated kinase (p-ERK) and phosphorylated c-Jun N-terminal kinase (p-JNK) in pre-osteoblast cells. nih.govcaldic.com The activation of the ERK and JNK pathways is known to be involved in BMP-induced osteoblastogenesis. nih.govnih.gov However, DHE did not significantly affect the phosphorylation of p38, another member of the MAPK family. nih.gov This suggests a selective activation of MAPK pathways in response to DHE during bone cell differentiation.
A hallmark of mature, functioning osteoblasts is the expression of alkaline phosphatase (ALP) and the ability to mineralize the extracellular matrix, a process involving the deposition of calcium phosphate crystals. e-algae.orgbohrium.com this compound has been demonstrated to significantly enhance both of these markers of osteoblast differentiation. nih.govcaldic.com
In MC3T3-E1 cells, treatment with DHE at a concentration of 20 μM resulted in an ALP activity level 33% higher than that of untreated differentiated control cells. nih.gov This elevated ALP activity is directly correlated with increased bone formation. nih.gov Furthermore, DHE's pro-osteoblastogenic activity was confirmed by assessing cellular mineralization using Alizarin Red staining, which detects intracellular calcium deposits. nih.gov The results indicated that DHE enhances calcification in a dose-dependent manner, confirming its role in promoting the functional maturation of osteoblasts. nih.gov
Table 2: Pro-Osteoblastogenic Mechanisms of this compound
| Signaling Pathway / Marker | Key Molecules/Processes | Effect of this compound |
|---|---|---|
| BMP Signaling | BMP-2, Phospho-Smad1/5/8 | Increased protein levels nih.govcaldic.com |
| MAPK Signaling | Phospho-ERK, Phospho-JNK | Increased protein levels nih.govcaldic.com |
| Osteoblast Function | ALP Activity, Cellular Mineralization | Enhanced activity and calcification nih.govcaldic.com |
Modulation of Melanin (B1238610) Synthesis Pathways
This compound also exhibits regulatory effects on melanogenesis, the process of melanin synthesis. Research indicates that it can act as an inhibitor of this pathway, suggesting its potential application as a skin-whitening agent.
The anti-melanogenic effect of this compound is mediated through its influence on the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. researchgate.net This pathway is known to play a role in regulating melanin synthesis, where its activation can lead to the inhibition of melanogenesis. mdpi.comuni.lu
This compound decreases the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). researchgate.net This reduction is achieved through the transcriptional downregulation of the microphthalmia-associated transcription factor (MITF). researchgate.net MITF is the master regulator of melanocyte differentiation and the expression of melanogenic enzymes. mdpi.com The downregulation of MITF by this compound occurs via the PI3K/Akt-mediated signaling pathway in α-MSH-stimulated B16F10 melanoma cells, demonstrating a specific molecular mechanism for its inhibitory effect on melanin production. researchgate.net
Regulation of Microphthalmia-Associated Transcription Factor (MITF)
This compound has been shown to influence the expression of Microphthalmia-Associated Transcription Factor (MITF), a key regulator in the process of melanogenesis. Studies conducted on B16F10 melanoma cells, stimulated by α-melanocyte-stimulating hormone (α-MSH), demonstrated that treatment with this compound led to a decrease in the expression of MITF. MITF is considered a master transcription factor in melanogenesis, responsible for activating the genes of crucial melanogenic enzymes. The downregulation of MITF is a significant mechanism for inhibiting melanin production.
The regulatory effect of this compound on MITF appears to be connected to the PI3K/Akt signaling pathway. Research indicates that this compound treatment stimulates the phosphorylation of Akt in a dose-dependent manner. This activation of the PI3K/Akt pathway is associated with the downregulation of melanin synthesis. By modulating this signaling pathway, this compound effectively reduces the levels of MITF, which in turn suppresses the transcription of genes necessary for melanin synthesis.
Impact on Tyrosinase and Tyrosinase-Related Proteins (TRP-1, TRP-2)
Consistent with its effect on MITF, this compound also impacts the expression of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). As MITF is the primary transcription factor for these enzymes, the this compound-induced reduction in MITF levels leads to a subsequent decrease in the expression of tyrosinase, TRP-1, and TRP-2.
These enzymes play critical roles at different stages of the melanin synthesis pathway. Tyrosinase is the rate-limiting enzyme that initiates the process by converting L-tyrosine to L-DOPA and subsequently to dopaquinone. TRP-2 functions as a dopachrome tautomerase, and TRP-1 acts as a DHICA oxidase in the later steps of eumelanin production.
In α-MSH-stimulated B16F10 melanoma cells, treatment with this compound resulted in a notable inhibition of the expression of these melanogenesis-related proteins. This demonstrates that this compound's antimelanogenic activity is mediated through the suppression of the entire enzymatic cascade responsible for melanin production, stemming from the initial downregulation of their master regulator, MITF.
Table 1: Effect of this compound on Melanogenesis-Related Proteins
| Protein | Function in Melanogenesis | Effect of this compound Treatment |
| MITF | Master transcription factor for melanogenic enzymes | Decreased expression |
| Tyrosinase | Rate-limiting enzyme in melanin synthesis | Decreased expression |
| TRP-1 | DHICA oxidase in eumelanin pathway | Decreased expression |
| TRP-2 | DOPAchrome tautomerase in eumelanin pathway | Decreased expression |
Enzyme Inhibition Studies (in vitro)
This compound has been the subject of various in vitro enzyme inhibition studies to elucidate its biochemical activities. These investigations have primarily focused on its potential to inhibit enzymes involved in carbohydrate metabolism and neurotransmitter degradation.
α-Glucosidase and α-Amylase Inhibition Kinetics
This compound has demonstrated significant inhibitory activity against α-glucosidase and α-amylase, two key enzymes in carbohydrate digestion. Inhibition of these enzymes can slow the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia.
In one study, this compound exhibited potent inhibition of α-glucosidase with an IC₅₀ value of 93.33 nmol L⁻¹. Its inhibitory effect on α-amylase was also noted, with an IC₅₀ value of 472.7 µmol L⁻¹. These findings suggest that this compound is a more potent inhibitor of α-glucosidase than α-amylase.
Table 2: In vitro Inhibitory Activity of this compound on Carbohydrate-Digesting Enzymes
| Enzyme | IC₅₀ Value |
| α-Glucosidase | 93.33 nmol L⁻¹ |
| α-Amylase | 472.7 µmol L⁻¹ |
Kinetic analysis of the inhibition of α-glucosidase by this compound has revealed a non-competitive mechanism of action. In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site. This binding event alters the enzyme's conformation, which in turn reduces its catalytic efficiency without preventing the substrate from binding to the active site. This type of inhibition is characterized by a decrease in the Vmax (maximum reaction velocity) while the Km (Michaelis constant) remains unchanged. The non-competitive inhibition by this compound suggests that it can effectively reduce the activity of α-glucosidase regardless of the substrate concentration.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
This compound has also been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
Studies have shown that this compound exhibits inhibitory activity against both AChE and BuChE. While specific IC₅₀ values for this compound are not detailed in the provided search results, related phlorotannins from Ecklonia cava have shown potent inhibitory effects, with IC₅₀ values for AChE ranging from 0.9 ± 0.8 to 66.5 ± 0.4 µM and for BuChE from 1.4 ± 3.8 to 25.2 ± 0.1 µM.
To understand the molecular basis of its inhibitory activity, molecular docking simulations have been employed to analyze the interaction of this compound and related compounds with the active sites of AChE and BuChE.
The active site of AChE is located within a deep and narrow gorge, containing a catalytic active site (CAS) and a peripheral anionic site (PAS). Molecular docking studies suggest that phlorotannins, the class of compounds to which this compound belongs, can bind within this gorge. For instance, related compounds have been shown to form hydrogen bonds with key residues such as Tyr121 in AChE.
Similarly, the active site of BuChE also features a gorge, and docking analyses have revealed that inhibitors can interact with crucial amino acid residues within this site. For example, hydrogen bonding with Ser198 and π-π interactions with Tyr332 are important for the binding of inhibitors to BuChE. These computational studies provide a plausible structural basis for the observed enzyme inhibition, suggesting that this compound can effectively occupy the active sites of these cholinesterases, thereby blocking their catalytic activity.
Table 3: Interacting Residues in Cholinesterase Active Sites
| Enzyme | Key Interacting Residues | Type of Interaction |
| Acetylcholinesterase (AChE) | Tyr121 | Hydrogen Bond |
| Butyrylcholinesterase (BuChE) | Ser198, Tyr332 | Hydrogen Bond, π-π Interaction |
Induction of Apoptosis in Cellular Models
This compound, a phloroglucinol (B13840) derivative isolated from the brown alga Ecklonia cava, has demonstrated the ability to induce apoptosis, or programmed cell death, in various cellular models. This process is crucial for eliminating damaged or cancerous cells. Studies have shown that this compound can inhibit the proliferation of cancer cells in a dose-dependent manner, leading to a significant increase in apoptosis nih.govresearchgate.net. The underlying molecular and cellular mechanisms involve the modulation of several key signaling pathways that regulate cell survival and death.
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating the expression of numerous genes involved in inflammation, immune responses, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which helps cancer cells evade apoptosis. This compound has been shown to exert its pro-apoptotic effects in part by down-regulating the NF-κB pathway. nih.gov
Research on human breast cancer cells (MCF-7) has indicated that treatment with this compound leads to a reduction in the activity of the NF-κB family and its dependent activated genes. nih.gov This inhibition of NF-κB signaling is a key mechanism through which this compound promotes apoptosis in cancer cells. nih.gov By suppressing this anti-apoptotic pathway, the compound shifts the cellular balance towards cell death. The NF-κB protein complex is known to regulate DNA transcription and is often considered an inhibitor of apoptosis; therefore, repressing its activity can effectively induce programmed cell death. dovepress.com
| Cellular Model | Key Finding | Reference |
| MCF-7 Human Breast Cancer Cells | Down-regulation of NF-κB family and NF-κB dependent activated genes. | nih.gov |
Regulation of Bax/Bcl-2 Gene Expression
The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This family includes both pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. The ratio of these opposing proteins is a critical determinant of a cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
Studies have demonstrated that this compound treatment can modulate the expression of these genes to favor apoptosis. Specifically, it has been observed to decrease the expression of the anti-apoptotic gene Bcl-2 while increasing the expression of pro-apoptotic genes. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
| Gene | Effect of this compound | Consequence |
| Bax (pro-apoptotic) | Upregulation | Promotes apoptosis |
| Bcl-2 (anti-apoptotic) | Downregulation | Inhibits cell survival |
This alteration in gene expression is a key step in initiating the downstream events of the apoptotic cascade. nih.gov
Caspase Pathway Activation (Caspase-3, -9) and PARP Cleavage
Caspases are a family of cysteine proteases that execute the final stages of apoptosis. The activation of these enzymes occurs in a hierarchical cascade. In the intrinsic pathway, the release of cytochrome c from the mitochondria leads to the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. nih.govumass.edu
Research has shown that this compound treatment significantly increases the activity of both caspase-9 and caspase-3 in a dose-dependent manner in MCF-7 human breast cancer cells. nih.gov The activation of caspase-3 is a pivotal point in the apoptotic process, as it is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.
One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. nih.gov this compound treatment has been shown to induce the cleavage of PARP, further confirming its ability to activate the caspase cascade and induce apoptosis. nih.gov
| Apoptotic Marker | Effect of this compound |
| Caspase-9 Activity | Increased |
| Caspase-3 Activity | Increased |
| PARP Cleavage | Induced |
Theoretical and Computational Studies of Dioxinodehydroeckol
Quantum Chemistry Calculations
Quantum chemistry calculations offer a molecular-level understanding of the structure and reactivity of dioxinodehydroeckol. qulacs.orgrsc.orgarxiv.org
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.descispace.com It allows for the calculation of various molecular properties that are crucial for understanding chemical reactivity. frontiersin.org
In the context of this compound (DOO), DFT calculations have been employed to analyze its electronic structure and predict its reactivity, particularly as an antioxidant. researchgate.netcolab.ws These studies have focused on determining key parameters that govern its ability to neutralize harmful free radicals. For instance, DFT is used to calculate thermochemical parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA), which are essential for evaluating different antioxidant mechanisms. frontiersin.orgscielo.org.mx The electronic structure, including the distribution of electron density and the locations of frontier molecular orbitals, provides insights into the most likely sites for radical attack. researchgate.net
The antioxidant activity of a compound can be significantly influenced by its environment. researchgate.netcolab.wsresearchgate.net Theoretical studies on this compound have explored its thermochemical properties in both aqueous (water) and lipid (pentyl ethanoate) environments to mimic physiological conditions. researchgate.netcolab.wsresearchgate.net These investigations reveal how the polarity of the solvent affects the mechanisms and efficiency of radical scavenging. researchgate.net
The table below summarizes key thermochemical data for this compound in different environments.
| Property | Description | Environment | Significance |
| Bond Dissociation Enthalpy (BDE) | The enthalpy change required to break a specific O-H bond, forming a radical. Lower BDE values indicate easier hydrogen atom donation. | Aqueous & Lipid | A key parameter for the Formal Hydrogen Atom Transfer (fHAT) mechanism. scielo.org.mx |
| Ionization Potential (IP) | The energy required to remove an electron from the molecule. A lower IP facilitates electron donation. | Aqueous & Lipid | Crucial for the Sequential Electron Proton Transfer (SETPT) mechanism. frontiersin.orgscielo.org.mx |
| Proton Affinity (PA) | The negative of the enthalpy change for the reaction of a molecule with a proton. Lower PA values suggest a more favorable proton loss. | Aqueous & Lipid | Important for the Sequential Proton Loss Electron Transfer (SPLET) mechanism. scielo.org.mx |
| Proton Dissociation Enthalpy (PDE) | The enthalpy change associated with the deprotonation of the radical cation. | Aqueous & Lipid | A parameter in the SETPT mechanism. frontiersin.org |
| Electron Transfer Enthalpy (ETE) | The enthalpy change for the electron transfer from the deprotonated antioxidant to the radical. | Aqueous & Lipid | A key parameter in the SPLET mechanism. frontiersin.org |
This table is generated based on the types of data typically derived from computational studies on antioxidant mechanisms.
Reaction Mechanism and Kinetics Modeling
Understanding the precise mechanism by which an antioxidant neutralizes free radicals is crucial for evaluating its efficacy. youtube.comcomsol.com For this compound, computational modeling has been used to investigate three primary antioxidant mechanisms. researchgate.netcolab.ws The kinetics of these reactions, which determine how quickly they proceed, have also been a focus of these studies. researchgate.netpolimi.it
The Sequential Electron Proton Transfer (SETPT) mechanism involves two distinct steps: the initial transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. nih.govmdpi.com The feasibility of this pathway is largely governed by the antioxidant's ionization potential and the subsequent proton dissociation enthalpy of the resulting radical cation. frontiersin.orgscielo.org.mx Computational studies on this compound have evaluated the thermochemical viability of this pathway alongside others to determine the most probable reaction route under different conditions. researchgate.netcolab.wsresearchgate.net
The following table presents the calculated reaction rate constants for this compound with the hydroperoxyl radical (HOO•).
| Environment | Dominant Mechanism | Overall Rate Constant (k_overall) | Reference |
| Aqueous | fHAT | 3.76 × 10² M⁻¹ s⁻¹ | researchgate.netcolab.ws |
| Lipid (Pentyl Ethanoate) | fHAT | 1.54 × 10⁵ M⁻¹ s⁻¹ | researchgate.netcolab.ws |
Radical Adduct Formation (RAF)
The antioxidant potential of many phenolic compounds, including this compound, is partly attributed to their ability to neutralize free radicals. One of the key mechanisms in this process is Radical Adduct Formation (RAF). In the RAF mechanism, a free radical directly adds to the aromatic ring of the antioxidant molecule, forming a more stable radical adduct. nih.govcopernicus.org This process is distinct from hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
Theoretical studies employing quantum chemistry calculations have been instrumental in elucidating the radical scavenging activity of this compound. researchgate.netcolab.ws Density Functional Theory (DFT) is a commonly used method to investigate the thermodynamics and kinetics of these reactions. researchgate.netdntb.gov.ua By calculating parameters such as reaction enthalpies and activation energies, researchers can predict the favored pathways for radical scavenging.
For this compound, computational studies have investigated its reactivity towards various radical species. researchgate.net The formation of a radical adduct is influenced by the electronic structure of the this compound molecule, specifically the electron-rich regions on the aromatic rings which are susceptible to attack by electrophilic radicals. researchgate.net The stability of the resulting radical adduct is a crucial factor in the efficiency of the RAF mechanism. Spin density distribution calculations can pinpoint the most likely sites for radical addition on the molecule.
While the HAT mechanism is often found to be a dominant pathway for the antioxidant activity of many phlorotannins, the contribution of RAF should not be dismissed. researchgate.net The relative importance of RAF compared to other mechanisms like HAT and SPLET (Sequential Proton Loss Electron Transfer) depends on the specific radical species and the surrounding environment (e.g., aqueous or lipid phase). researchgate.netcolab.ws For instance, studies on similar phenolic compounds have shown that RAF can be a significant pathway in certain contexts. researchgate.net
Molecular Dynamics Simulations and Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com In the context of this compound, MD simulations provide valuable insights into its interactions with proteins, particularly in the realm of enzyme inhibition. nih.govdntb.gov.ua These simulations can validate docking scores and assess the dynamic behavior of the ligand-protein complex, offering a more detailed picture of the binding stability and the key interactions involved. nih.govresearchgate.net
In silico screening studies have identified this compound as a potential inhibitor of several proteins implicated in various diseases. nih.govresearchgate.net For example, it has been investigated as an inhibitor for targets involved in neurodegenerative disorders. nih.govresearchgate.net Following initial molecular docking to predict the binding pose and affinity, MD simulations are performed to refine these predictions and understand the dynamics of the interaction. nih.gov
A 2022 study performed 100-nanosecond MD simulations in triplicate to analyze the interaction of this compound with four different protein targets: Keap1, Ephrin A2, JAK3 Kinase domain, and the METTL3-METTL14 N6-methyladenosine methyltransferase complex. nih.gov The results of these simulations helped to confirm that this compound could be a putative inhibitor for these proteins. nih.gov Analysis of the MD trajectories can reveal important information about the stability of the complex, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand. mdpi.comresearchgate.net
Furthermore, the hydrogen bond profile over the course of the simulation is a critical aspect of the analysis. researchgate.net The number and duration of hydrogen bonds formed between this compound and the amino acid residues in the binding pocket of the target protein are strong indicators of binding affinity and specificity. researchgate.net For instance, this compound has been shown to form stable hydrogen bonds with key residues in the active sites of its target enzymes. researchgate.netnih.gov
This compound has also been identified as an inhibitor of BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), an important target in Alzheimer's disease research. nih.gov Molecular docking studies have suggested that its inhibitory activity is mediated by interactions with key residues in the BACE1 active site. nih.gov Although detailed MD simulation data for this specific interaction is not extensively published, the principles of ligand-protein interactions derived from other studies on this compound would apply.
The insights gained from MD simulations are crucial for understanding the mechanism of enzyme inhibition by this compound and for the rational design of more potent and selective inhibitors based on its structure. plos.org
Advanced Analytical Methodologies for Dioxinodehydroeckol Research
Quantitative Analysis in Research Matrices
Quantitative analysis of Dioxinodehydroeckol in diverse research matrices, such as plasma, tissues, and cell cultures, is fundamental for pharmacokinetic and mechanistic studies. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the trace analysis of this compound. dndi.orgrsc.org This method offers high sensitivity and selectivity, making it ideal for detecting the very low concentrations of the compound and its metabolites that are often present in biological samples. researchgate.netdiva-portal.org
Ultra-Performance Liquid Chromatography (UPLC) systems, often paired with Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, are frequently employed for the analysis of phlorotannins, including this compound, from brown seaweed extracts like Ecklonia cava. semanticscholar.orgmdpi.comnih.gov The process involves separating the compound from other matrix components on a specialized column, such as an ACQUITY UPLC HSS T3 column, using a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with formic acid. semanticscholar.org The mass spectrometer then ionizes the compound and fragments it, allowing for highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. researchgate.netnih.gov This level of specificity is essential to distinguish this compound from other structurally similar phlorotannins. researchgate.net
A key challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting substances from the sample can enhance or suppress the ionization of the target analyte, potentially leading to inaccurate quantification. researchgate.netnih.gov Therefore, method development often includes rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to clean up the sample and minimize these interferences. ibacon.com
Table 1: Typical LC-MS/MS Parameters for Phlorotannin Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography System | UPLC/UHPLC | Provides high-resolution separation of complex mixtures. semanticscholar.org |
| Column | Reversed-phase (e.g., C18) | Separates compounds based on hydrophobicity. europa.eu |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Facilitates separation and promotes ionization. semanticscholar.org |
| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the analyte for MS detection. semanticscholar.org |
| Mass Analyzer | Triple Quadrupole (QqQ) or Q-TOF | Provides high selectivity and mass accuracy for identification and quantification. mdpi.comnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Increases sensitivity and specificity for quantitative analysis. |
Isotopic tracer analysis is a powerful technique for elucidating the metabolic pathways and fate of compounds within a biological system. While specific studies detailing the use of ¹³C or ¹⁵N-labeled this compound are not widely available in public literature, the methodology is well-established for other complex natural products. int-res.com In a study on the biosynthesis of phlorotannins, ¹⁴C-labeled malonyl-CoA was used as a tracer to visualize the products of the condensation reaction catalyzed by a polyketide synthase. researchgate.net
This approach involves synthesizing this compound with a stable isotope, such as Carbon-13 (¹³C), and introducing it into a biological system. The labeled compound and its metabolites can then be traced and distinguished from their unlabeled, endogenous counterparts using mass spectrometry. mdpi.com The mass shift created by the isotope allows for the unambiguous identification of metabolic products derived from the administered this compound. This technique provides definitive evidence of metabolic transformation and can help map out complex metabolic networks. int-res.com For instance, researchers have used carbon stable isotope analysis to investigate the assimilation of different macroalgae, which contain phlorotannins, by marine herbivores. int-res.com
Metabolomics and Pathway Analysis using this compound as a Reference
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. mdpi.comfisiologiadelejercicio.com In this context, this compound can be used as a reference standard in untargeted or targeted metabolomics studies. roehampton.ac.uk By comparing the chromatographic retention times and mass spectral data of unknown compounds in a sample to that of a pure this compound standard, researchers can confirm its presence.
In untargeted metabolomics, analytical platforms like LC-MS are used to generate a global profile of metabolites. semanticscholar.org The presence of this compound or its metabolites, such as this compound glucuronide, has been identified in human urine following the consumption of brown algae extracts, indicating its absorption and metabolism. roehampton.ac.ukwhiterose.ac.uk These findings are crucial for understanding the bioavailability and biological activity of the compound. Pathway analysis tools can then be used to map the identified metabolites to specific biochemical pathways, providing insights into the systemic effects of this compound.
Method Development and Validation for Research Applications
The development and validation of analytical methods are critical to ensure the reliability, accuracy, and robustness of research findings. researchgate.netlabmanager.com For this compound, this process involves creating a precise procedure for its quantification in a specific research matrix and then systematically evaluating its performance. ibacon.comnih.gov
The validation process, often following guidelines like those from the International Council for Harmonisation (ICH), assesses several key parameters: labmanager.com
Specificity: The ability of the method to exclusively measure this compound without interference from other compounds in the sample matrix. nih.gov
Linearity: The demonstration that the method's response is directly proportional to the concentration of this compound over a defined range. mdpi.com
Accuracy: The closeness of the measured concentration to the true concentration, often assessed by analyzing samples with a known amount of spiked this compound. mdpi.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (same conditions) and intermediate precision (different days, analysts, or equipment). mdpi.com
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected by the method. nih.gov
Limit of Quantification (LOQ): The lowest concentration of this compound that can be accurately and precisely quantified. nih.gov
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
A recent study developed and validated a simultaneous analysis method for phloroglucinol (B13840) and dieckol (B191000) in Ecklonia cava using HPLC-DAD, verifying parameters like specificity, linearity, accuracy, precision, LOD, and LOQ. nih.gov Similar rigorous validation would be essential for any analytical method developed for this compound to ensure the data generated is suitable for quality control and scientific research. nih.gov
Future Research Directions and Academic Challenges
Elucidation of Novel Biosynthetic Enzymes
The biosynthetic pathway of phlorotannins, including Dioxinodehydroeckol, remains largely uncharacterized, presenting a significant challenge and a fertile ground for discovery. Phlorotannins are formed through the polymerization of phloroglucinol (B13840) units. nih.gov A major breakthrough has been the identification of a type III polyketide synthase (PKS), specifically PKS1 in the brown alga Ectocarpus siliculosus, which catalyzes the synthesis of the foundational phloroglucinol monomer from malonyl-CoA. nih.gov
However, the subsequent enzymatic steps that lead to the vast structural diversity of phlorotannins are unknown. The key academic challenges lie in identifying and characterizing the enzymes responsible for:
Polymerization: The specific enzymes that catalyze the oxidative coupling of phloroglucinol monomers to form the complex backbones of compounds like this compound have not been identified. These are likely peroxidases or phenol (B47542) oxidases that can control the regioselectivity of the C-C and C-O-C bond formations.
Modification: The enzymatic machinery responsible for post-polymerization modifications, such as the introduction of specific linkages and functional groups that define the final structure and bioactivity of this compound, is yet to be discovered.
Future research must focus on functional genomics and proteomics approaches in phlorotannin-producing algae to identify candidate genes and enzymes. Heterologous expression and in vitro biochemical assays will be crucial for confirming the function of these novel biosynthetic enzymes.
Unexplored Molecular Targets and Pathways
While this compound has been shown to exert various biological effects, a comprehensive understanding of its molecular targets and the pathways it modulates is still in its infancy. Current research has identified several key interactions, but many potential targets remain unexplored.
Known molecular interactions include the modulation of signaling pathways involved in cellular differentiation. For instance, this compound has been reported to influence osteoblast differentiation, potentially through the Bone Morphogenetic Protein (BMP) signaling pathway. Conversely, it has been shown to inhibit the differentiation of preadipocytes into adipocytes through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This anti-adipogenic effect also involves the downregulation of key transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ), sterol regulatory element-binding protein 1 (SREBP1), and CCAAT/enhancer-binding proteins (C/EBPα).
Despite this progress, the full spectrum of its molecular interactions is far from understood. Given its reported anti-inflammatory, antioxidant, and neuroprotective properties, several critical signaling pathways warrant investigation. researchgate.net Unexplored potential pathways include:
Inflammatory Pathways: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) cascades are central to inflammation. researchgate.net Investigating the effect of this compound on these pathways could elucidate its anti-inflammatory mechanisms.
Neuroprotective Pathways: In the context of neurodegenerative diseases, pathways such as the PI3K/Akt/mTOR signaling pathway are crucial for neuronal survival. researchgate.net Network pharmacology analyses have suggested that this compound may interact with targets within the MAPK, Rap1, and Ras signaling pathways, which are relevant to Alzheimer's disease. researchgate.net
Cellular Stress Responses: The Nrf2-Ho-1 signaling pathway is a key regulator of the antioxidant response. Given the antioxidant capacity of phlorotannins, this represents a logical, yet unexplored, avenue of research.
The following table summarizes the known and potential molecular targets for this compound.
| Category | Target/Pathway | Associated Biological Activity | Research Status |
| Known Targets | BMP Signaling Pathway | Osteoblast Differentiation | Investigated |
| AMPK Signaling Pathway | Inhibition of Adipogenesis | Investigated | |
| PPARγ, SREBP1, C/EBPα | Inhibition of Adipogenesis | Investigated | |
| Unexplored Potential Targets | NF-κB Signaling Pathway | Anti-inflammatory | To be explored |
| MAPK (p38, JNK, ERK) Pathways | Anti-inflammatory, Neuroprotection | To be explored researchgate.net | |
| PI3K/Akt/mTOR Pathway | Neuroprotection, Cancer | To be explored researchgate.net | |
| Nrf2-Ho-1 Signaling Pathway | Antioxidant Response | To be explored | |
| EGFR, SRC, AKT1 | Neuroprotection (Predicted) | In silico prediction researchgate.net |
Future studies employing techniques like molecular docking, gene silencing, and affinity chromatography coupled with mass spectrometry are essential to identify direct binding partners and unravel the complete mechanistic profile of this compound. nih.gov
Development of Advanced Synthetic Strategies for Complex Derivatives
The chemical synthesis of this compound and its derivatives presents a formidable challenge due to its complex, stereochemically rich structure. The development of advanced and efficient synthetic strategies is crucial for producing sufficient quantities for extensive biological testing and for creating novel derivatives with enhanced potency or selectivity.
Currently, the total synthesis of this compound has not been widely reported, highlighting the difficulty in constructing its dibenzo-1,4-dioxin core and controlling the regioselectivity of the linkages between phloroglucinol units. Challenges in this area include:
Stereoselective Synthesis: Achieving the correct stereochemistry of the final molecule is a significant hurdle that requires sophisticated asymmetric synthesis techniques.
Yield and Scalability: Existing methods for synthesizing related polyphenolic structures are often low-yielding and difficult to scale up.
Future research should focus on developing modular and convergent synthetic routes. Advanced strategies could include:
Catalytic Methods: Employing transition-metal-catalyzed cross-coupling reactions to efficiently form the C-C and C-O-C bonds of the core structure.
Biomimetic Synthesis: Designing synthetic pathways that mimic the proposed biosynthetic route, potentially using enzymatic or chemoenzymatic approaches to achieve high selectivity.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability for key synthetic steps.
The creation of a library of this compound derivatives through these advanced synthetic methods would enable comprehensive structure-activity relationship (SAR) studies, paving the way for the development of new therapeutic agents.
Integration of Omics Data for Systems-Level Understanding
A systems-level understanding of the biological effects of this compound requires the integration of multiple "omics" datasets. frontiersin.org This approach moves beyond single-target analysis to provide a holistic view of the cellular response to the compound. nih.gov Omics technologies can generate vast amounts of data, and the primary academic challenge lies in the bioinformatic integration and interpretation of these complex datasets to generate meaningful biological insights. frontiersin.org
The integration of different omics platforms can elucidate the flow of biological information and reveal complex mechanisms. frontiersin.org
Transcriptomics: Techniques like RNA-sequencing can reveal the global changes in gene expression induced by this compound, identifying entire pathways that are up- or downregulated.
Proteomics: Mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications, providing a functional snapshot of the cellular state after treatment. researchgate.net
Metabolomics: Analyzing the cellular metabolome can show how this compound alters metabolic pathways and cellular energy status.
The following table details the application of various omics technologies in this compound research.
| Omics Technology | Application | Potential Insights |
| Transcriptomics | Analyze changes in mRNA levels in cells treated with this compound. | Identification of regulated genes and signaling pathways. |
| Proteomics | Quantify changes in protein expression and post-translational modifications. | Discovery of direct protein targets and functional cellular responses. researchgate.net |
| Metabolomics | Profile changes in small-molecule metabolites. | Understanding of effects on cellular metabolism and bioenergetics. |
| Network Pharmacology | Integrate compound-target-disease data using computational methods. | Prediction of potential targets and mechanisms of action at a system level. researchgate.net |
The integration of these datasets, often through network pharmacology and systems biology approaches, can help construct comprehensive models of this compound's mechanism of action, predict novel targets, and provide a rational basis for its therapeutic applications. researchgate.net
Ecological Role of this compound in Marine Environments
The ecological role of this compound within its native marine environment is an area that remains largely unexplored. As a phlorotannin produced by brown algae, it is presumed to play a significant role in mediating interactions between the alga and its environment. Phlorotannins are known to be crucial secondary metabolites that function in chemical defense. nih.govtos.org
Potential ecological functions of this compound include:
Herbivore Defense: Like other phlorotannins, this compound likely acts as a deterrent to marine herbivores. Its presence in algal tissues can reduce grazing pressure, thereby influencing the structure of near-shore ecosystems. nih.govtos.org Some herbivores have developed countermeasures, such as proteins that bind to phlorotannins to prevent the inhibition of their digestive enzymes. researchgate.net
UV Protection: Phlorotannins can absorb UV radiation, protecting the algal cells from DNA damage. This is particularly important for algae living in intertidal or shallow subtidal zones with high light exposure. nih.gov
Allelopathy: The compound may be released into the surrounding water, where it could inhibit the growth of competing algae, bacteria, or fouling organisms. nih.gov
Metal Chelation: Phenolic compounds can chelate heavy metal ions in seawater, potentially playing a role in detoxification or nutrient sequestration for the alga. tos.org
Q & A
Q. What is the molecular structure of dioxinodehydroeckol, and how does it differ from related phlorotannins like eckol and dieckol?
this compound (C₁₈H₁₀O₉) is a phlorotannin with a dibenzo-p-dioxin backbone, distinct from eckol (C₁₈H₁₂O₉) due to the absence of a hydroxyl group and the presence of an additional oxygen atom in its dioxin ring. Compared to dieckol (C₃₆H₂₂O₁₈), a dimeric phlorotannin, this compound has a simpler monomeric structure. Structural differences influence binding affinity and bioactivity, such as interactions with Aβ peptides or antioxidant mechanisms .
Q. What in vitro assays are standard for evaluating this compound’s antioxidant and anti-glycation properties?
Key assays include:
- Thioflavin-T fluorescence : Measures inhibition of Aβ25-35 self-aggregation (IC₅₀ values range: 6.18–34.36 μM) .
- Malondialdehyde (MDA) assay : Quantifies lipid peroxidation inhibition in Fe²⁺-treated rat brain homogenates (EC₅₀: 12.43 μM) .
- Fluorescence spectroscopy : Assesses suppression of advanced glycation end products (AGEs) using d-ribose-induced glycated bovine insulin .
Q. How is this compound typically isolated and purified from brown algae?
While extraction protocols vary, common steps involve:
- Solvent extraction (e.g., ethanol/water mixtures) from Ecklonia stolonifera.
- Chromatographic purification (e.g., HPLC or column chromatography) guided by bioactivity screening.
- Structural validation via NMR and mass spectrometry .
Advanced Research Questions
Q. What molecular interactions explain this compound’s inhibition of Aβ peptide aggregation?
Molecular dynamics (MD) simulations reveal that this compound disrupts β-sheet formation in Aβ25-35 by forming hydrogen bonds with Ser26, Ile32, and Gly25, and pi-interactions with Met35. This destabilizes the peptide’s amyloidogenic conformation, reducing β-sheet content from 20% (control) to <5% after 20 ns simulations . Comparative studies show weaker β-sheet disruption vs. dieckol, likely due to dieckol’s larger size and multi-site binding .
Q. How can researchers reconcile contradictory efficacy data between this compound and dieckol in deodorization assays?
In methyl mercaptan deodorization, dieckol outperforms this compound (e.g., 80% vs. 50% activity at 100 μg/mL). This discrepancy arises from structural factors: dieckol’s dimeric structure enables multi-site binding to odorant molecules, while this compound’s monomeric form limits steric interactions. Researchers should contextualize such results by comparing dose-response slopes and assay conditions (e.g., pH, temperature) .
Q. What methodological challenges arise when translating this compound’s in vitro neuroprotective effects to in vivo models?
Key challenges include:
- Blood-brain barrier (BBB) permeability : Predictive models suggest moderate BBB penetration, but empirical validation is lacking .
- Bioavailability : Structural modifications (e.g., glycosylation) may enhance stability but reduce active compound concentration .
- Nonspecific antioxidant effects : Lipid peroxidation assays in homogenates may overestimate efficacy compared to cellular or in vivo systems .
Q. How does this compound’s tyrosinase inhibition compare to other phlorotannins, and what structural features drive this activity?
this compound (IC₅₀: 9.08 μg/mL) shows moderate tyrosinase inhibition compared to dieckol (IC₅₀: 2.16 μg/mL). The difference is attributed to dieckol’s additional phloroglucinol units, enabling multi-point enzyme binding. However, this compound’s dioxin ring enhances specificity for hydrophobic enzyme pockets, as shown in molecular docking studies .
Methodological Guidelines
Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?
- Nonlinear regression : Fit dose-response curves to calculate IC₅₀/EC₅₀ values (e.g., using GraphPad Prism).
- Error analysis : Report standard deviations from triplicate experiments and use ANOVA for multi-group comparisons .
- Bland-Altman plots : Assess agreement between replicate assays .
Q. How should researchers design experiments to validate this compound’s anti-obesity potential?
- In vitro : Adipocyte differentiation assays (e.g., 3T3-L1 cells) with Oil Red O staining to quantify lipid accumulation.
- In vivo : High-fat diet rodent models with oral administration (10–50 mg/kg/day) and endpoints like adipose tissue weight and leptin levels .
Q. What criteria should guide the selection of control compounds in phlorotannin studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
